molecular formula C11H12BrNO4 B2706354 Tert-butyl 3-bromo-4-nitrobenzoate CAS No. 1260862-37-0

Tert-butyl 3-bromo-4-nitrobenzoate

Cat. No.: B2706354
CAS No.: 1260862-37-0
M. Wt: 302.124
InChI Key: PBPYVBDJWDWFRI-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-4-nitrobenzoate is an organic compound with the molecular formula C11H12BrNO4. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted by a tert-butyl group, a bromine atom, and a nitro group. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-4-nitrobenzoate typically involves the esterification of 3-bromo-4-nitrobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the tert-butyl group is oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Substitution: Formation of tert-butyl 3-azido-4-nitrobenzoate or tert-butyl 3-thiocyanato-4-nitrobenzoate.

    Reduction: Formation of tert-butyl 3-bromo-4-aminobenzoate.

    Oxidation: Formation of 3-bromo-4-nitrobenzoic acid.

Scientific Research Applications

Tert-butyl 3-bromo-4-nitrobenzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays to investigate the activity of specific enzymes.

    Medicine: Research into potential therapeutic applications, including the development of novel drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-4-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, thereby blocking its activity. The nitro group can participate in redox reactions, while the bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    Tert-butyl 3-bromo-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Tert-butyl 3-chloro-4-nitrobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.

    Tert-butyl 3-bromo-4-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: Tert-butyl 3-bromo-4-nitrobenzoate is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which imparts distinct reactivity patterns. The combination of these functional groups allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

tert-butyl 3-bromo-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)7-4-5-9(13(15)16)8(12)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPYVBDJWDWFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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